molecular formula C8H12S8 B12535546 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-63-4

2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane

Cat. No.: B12535546
CAS No.: 832109-63-4
M. Wt: 364.7 g/mol
InChI Key: IGJGDMPHPKJARO-UHFFFAOYSA-N
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Description

2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a sulfur-rich cyclic compound featuring a 1,4-dithiane core substituted with thiiran (episulfide) disulfanyl groups. This structure confers high sulfur density, which enhances molar refraction and optical properties such as refractive index (RI) and Abbe’s number (νd). The compound is primarily utilized in synthesizing advanced polymers for optical applications, including lenses, films, and coatings, due to its ability to form transparent, thermally stable materials with low chromatic dispersion .

Properties

CAS No.

832109-63-4

Molecular Formula

C8H12S8

Molecular Weight

364.7 g/mol

IUPAC Name

2,5-bis(thiiran-2-yldisulfanyl)-1,4-dithiane

InChI

InChI=1S/C8H12S8/c1-5(9-1)13-15-7-3-12-8(4-11-7)16-14-6-2-10-6/h5-8H,1-4H2

InChI Key

IGJGDMPHPKJARO-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)SSC2CSC(CS2)SSC3CS3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Comparative Insights

Refractive Index and Optical Performance

  • This compound likely surpasses BMMD-based polymers (RI ~1.65) due to higher sulfur content from episulfide disulfanyl groups .
  • BASDT-derived polyimides achieve the highest RI (1.70–1.75) owing to aromatic sulfanyl groups and dense sulfur packing .
  • TBD-based polymers exhibit intermediate RI (1.67), balancing flexibility and optical clarity .

Thermal Stability

  • BASDT polyimides are superior (decomposition >400°C) due to rigid aromatic backbones .
  • Thiiran-containing polymers (e.g., this compound derivatives) show moderate stability, suitable for applications below 300°C .

Chromatic Dispersion (Abbe’s Number)

  • BMMD-based PESs (νd ~42–43) and 1,4-dithiane-2,5-diol polymers (νd ~45–50) exhibit lower dispersion than BASDT PIs (νd ~25–30), making them preferable for low-birefringence optics .

Synthetic Complexity

  • BASDT requires multi-step synthesis (nitration, reduction) , whereas BMMD and thiiran derivatives are prepared via simpler thiol-ene polyadditions .

Biological Activity

2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two thiiran moieties linked by disulfide bonds. Its molecular formula is C6H8S4C_6H_8S_4, and it exhibits properties typical of organosulfur compounds, such as reactivity with nucleophiles and potential bioactivity against various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with cellular proteins through disulfide bond formation and redox reactions. This interaction can lead to modulation of enzyme activity and cellular signaling pathways.

Biological Activities

Antioxidant Activity :
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which may contribute to its protective effects against various diseases.

Antimicrobial Properties :
Studies have shown that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Effects :
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound significantly inhibited growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption.
  • Cancer Cell Line Study : The compound was tested on human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 60% at a concentration of 100 µM after 48 hours of treatment, with accompanying evidence of increased apoptosis markers.

Data Summary Table

Activity TypeMethodologyKey Findings
AntioxidantDPPH Scavenging AssayDose-dependent reduction in radicals
AntimicrobialAgar Diffusion MethodInhibition of S. aureus and C. albicans at 50 µg/mL
AnticancerMTT Assay on MCF-7 Cells60% reduction in cell viability at 100 µM

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